molecular formula C15H11ClN2O B11848323 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 300708-61-6

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11848323
CAS No.: 300708-61-6
M. Wt: 270.71 g/mol
InChI Key: YPRMQZGTZBFSLQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (molecular formula: C₁₅H₁₁ClN₂O, molecular weight: 265.70 g/mol) is a halogenated imidazo[1,2-a]pyridine derivative. Its structure features a chlorophenyl group at position 2, a methyl group at position 7, and a carbaldehyde moiety at position 3 (Fig. 1) . The compound is synthesized via condensation of 2-amino-4-methylpyridine with 2-bromo-4-chloroacetophenone, followed by formylation using phosphoryl trichloride in DMF . It serves as a key intermediate in pharmaceuticals, such as acetamide derivatives targeting enzyme inhibition .

Properties

IUPAC Name

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-6-7-18-13(9-19)15(17-14(18)8-10)11-2-4-12(16)5-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRMQZGTZBFSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165205
Record name 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300708-61-6
Record name 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300708-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The domino A³-coupling reaction offers a streamlined approach to constructing the imidazo[1,2-a]pyridine scaffold. This one-pot method involves three components:

  • 2-Amino-5-methylpyridine (to introduce the 7-methyl group),

  • 4-Chlorobenzaldehyde (to introduce the 2-(4-chlorophenyl) group),

  • Propargyl alcohol (to form the 3-hydroxymethyl intermediate).

The reaction is catalyzed by a Cu(II)/Cu(I) redox system generated in situ from CuSO₄ and sodium ascorbate in aqueous micellar media containing sodium dodecyl sulfate (SDS). SDS stabilizes hydrophobic intermediates in micellar nanoreactors, enabling efficient coupling at mild temperatures (50°C, 6 hours). The initial condensation of 2-amino-5-methylpyridine and 4-chlorobenzaldehyde forms an imine intermediate, which undergoes Cu-catalyzed cyclization with propargyl alcohol to yield 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-methanol .

Key Reaction Parameters:

ParameterValue/Description
CatalystCuSO₄·5H₂O (10 mol%)
Reducing AgentSodium ascorbate (20 mol%)
SurfactantSDS (10 mol%)
SolventWater
Temperature50°C
Time6 hours
Yield (Intermediate)88%

Oxidation to Carbaldehyde

The 3-hydroxymethyl intermediate is oxidized to the target carbaldehyde using manganese dioxide (MnO₂) in dichloromethane at room temperature. This step proceeds via radical-mediated dehydrogenation, achieving >90% conversion under optimized conditions.

Vilsmeier-Haack Formylation

Core Synthesis via Suzuki-Miyaura Coupling

The imidazo[1,2-a]pyridine core is first assembled using a Suzuki-Miyaura cross-coupling strategy:

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/ethanol (3:1) solvent system. The reaction proceeds at reflux (110°C, 12 hours), yielding 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine with 75–82% efficiency.

Key Reaction Parameters:

ParameterValue/Description
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventToluene/Ethanol (3:1)
Temperature110°C
Time12 hours
Yield75–82%

Formylation at Position 3

The Vilsmeier-Haack reaction introduces the carbaldehyde group at position 3. The core compound is treated with POCl₃ in N,N-dimethylformamide (DMF) at 0°C, followed by hydrolysis with aqueous NaHCO₃. This electrophilic formylation selectively targets the electron-rich C3 position, achieving 68–74% yield.

Key Reaction Parameters:

ParameterValue/Description
ReagentPOCl₃/DMF
Temperature0°C → Room temperature
Time4 hours
Yield68–74%

Direct Radical-Mediated Functionalization

Transition Metal-Free Approach

A metal-free protocol utilizes iodine and tert-butyl hydroperoxide (TBHP) to catalyze the cyclization of 2-amino-5-methylpyridine , 4-chlorobenzaldehyde , and acetylene dicarboxylate in dimethyl sulfoxide (DMSO). The radical pathway avoids precious metals, achieving 65–70% yield at 80°C over 8 hours.

Key Reaction Parameters:

ParameterValue/Description
CatalystI₂ (20 mol%)
OxidantTBHP (2 equiv)
SolventDMSO
Temperature80°C
Time8 hours
Yield65–70%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Domino A³-CouplingOne-pot synthesis, green solventRequires oxidation step79–85%
Vilsmeier-HaackHigh selectivityMulti-step, toxic reagents68–74%
Radical FunctionalizationMetal-free, cost-effectiveModerate yields65–70%

Chemical Reactions Analysis

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, including 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
  • Case Study : A study tested the compound against several cancer cell lines such as human prostatic adenocarcinoma (PC3), human colorectal carcinoma (HCT116), and adenocarcinomic human alveolar basal epithelial (A549) cells. The results indicated significant cytotoxicity, with IC50 values demonstrating efficacy at low concentrations .
Cell LineIC50 Value (µM)Notes
PC315High sensitivity observed
HCT11620Moderate sensitivity
A54925Lower sensitivity

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various derivatives that enhance biological activity.

  • Synthetic Pathways : Researchers have developed synthetic routes to modify the imidazo[1,2-a]pyridine structure, aiming to improve potency and selectivity against cancer cells.
  • Example Derivatives : One notable derivative is the oxime form of the compound, which has shown increased activity in preliminary assays .

Potential in Neurological Disorders

Emerging research suggests that imidazo[1,2-a]pyridines may also possess neuroprotective properties.

  • Research Findings : In vitro studies indicate that these compounds can protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease.
  • Mechanism : The neuroprotective effect is hypothesized to involve modulation of neurotransmitter systems and reduction of inflammatory responses .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituents. Below is a comparison of key analogues:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR)
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde 4-Cl-Ph C₁₅H₁₁ClN₂O 265.70 Not reported Aldehyde proton (~δ 9-10, not explicitly reported)
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde () 4-Me-Ph C₁₆H₁₄N₂O 250.30 Not reported Methyl singlet (δ 2.42), aromatic protons (δ 7.06–8.48)
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde () 4-OMe-Ph C₁₆H₁₄N₂O₂ 266.30 Not reported Methoxy singlet (~δ 3.80), aldehyde proton (~δ 9-10)
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde () 4-NO₂-Ph C₁₅H₁₁N₃O₃ 281.27 Not reported Nitro group deshielding (aromatic protons shifted downfield)
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetic acid (V2, ) 4-Cl-Ph + acetic acid C₁₇H₁₃ClN₂O₂ 320.75 229–231 Acetic acid protons (δ 4.17, s), no aldehyde peak

Key Observations :

  • Electron-Withdrawing vs. In contrast, methyl (Me) and methoxy (OMe) are electron-donating, increasing lipophilicity .
  • Molecular Weight : The nitro derivative has the highest molecular weight (281.27 g/mol), while the methyl-substituted analogue is lightest (250.30 g/mol).
  • Synthetic Yields : The 4-chlorophenyl carbaldehyde derivative is synthesized in moderate yields (~50–70%) , whereas the acetic acid derivative (V2) shows lower yield (20%) due to additional functionalization steps .

Spectroscopic and Crystallographic Differences

  • ¹H NMR : The aldehyde proton in carbaldehydes appears as a distinct singlet (~δ 9–10), absent in the acetic acid derivative (V2), which instead shows a singlet for the acetic acid –CH₂– group (δ 4.17) .
  • Crystallography: The 4-chlorophenyl carbaldehyde crystallizes in the monoclinic system (space group P2₁/c), with intermolecular C–H···O hydrogen bonds stabilizing the structure . Methoxy and nitro derivatives likely exhibit different packing modes due to varying substituent bulk and polarity.

Stability and Handling

  • Nitro Derivatives : May pose higher reactivity risks (e.g., explosive tendencies under heat) .

Biological Activity

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a compound with significant biological implications, has been the subject of various studies due to its potential therapeutic and toxicological properties. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H16Cl3N3O
  • Molecular Weight : 444.75 g/mol
  • CAS Number : 478257-12-4

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer effects and interactions with cellular mechanisms. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
    • It interacts with DNA, leading to the formation of DNA adducts that can disrupt replication and transcription processes.
  • Case Studies :
    • A study demonstrated that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde effectively inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM, indicating potent anticancer activity .
    • Another investigation highlighted its effectiveness against melanoma cells, where it reduced cell viability by over 70% at higher concentrations .

Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism
AnticancerMCF-7 (Breast)12Apoptosis induction
AnticancerA431 (Skin)15DNA adduct formation
CytotoxicityB16F10 (Melanoma)10Caspase activation

Structure-Activity Relationship (SAR)

The structural components of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde play a vital role in its biological activity. The presence of the chlorophenyl group is essential for enhancing cytotoxic effects. Substituents on the imidazo ring also influence its interaction with target proteins and DNA.

Research Findings

Recent studies have focused on optimizing derivatives of this compound to enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells. For instance:

  • Modifications at the nitrogen positions have been shown to significantly alter the binding affinity to target proteins involved in cancer progression .
  • The introduction of additional functional groups has led to compounds with improved pharmacokinetic properties and increased efficacy in preclinical models .

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